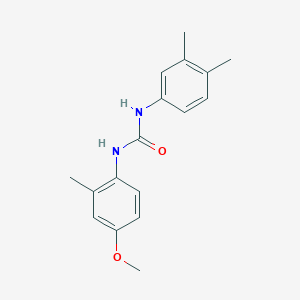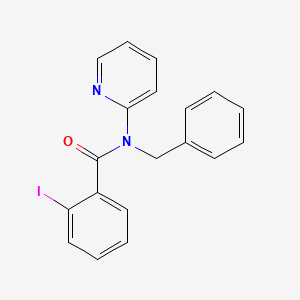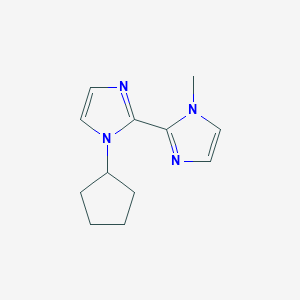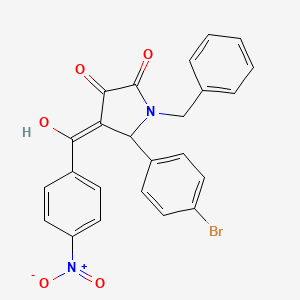
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as DMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMU is a urea derivative that is synthesized through a multi-step process, and its unique chemical structure makes it an attractive candidate for further investigation.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as an inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit PKC activity, making it a potential candidate for the treatment of various diseases, including cancer.
This compound has also been studied for its potential use as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. This compound's antifungal activity is thought to be due to its ability to inhibit the growth of fungal cells by disrupting their cell membrane.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea is complex and not fully understood. However, studies have shown that this compound inhibits the activity of PKC by binding to its regulatory domain. This binding prevents PKC from interacting with its substrate, leading to a decrease in PKC activity. This compound's antifungal activity is thought to be due to its ability to disrupt the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to have antifungal activity, making it a potential candidate for the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively easy to handle and store, making it a convenient compound for use in various experiments. However, this compound has some limitations. It is a relatively new compound, and its full range of applications and potential side effects are not yet fully understood. Additionally, this compound's mechanism of action is complex and not fully understood, making it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea. One area of interest is its potential use as an antifungal agent. Further studies are needed to determine the full range of fungal species that this compound is effective against and to investigate its mechanism of action. Another area of interest is this compound's potential use as a PKC inhibitor for the treatment of various diseases, including cancer. Further studies are needed to investigate the safety and efficacy of this compound in vivo. Additionally, more research is needed to understand this compound's mechanism of action fully and to determine its potential side effects.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea involves a multi-step process that starts with the reaction of 3,4-dimethylaniline with 4-methoxy-2-methylbenzoyl isocyanate. This reaction results in the formation of the intermediate product, which is then treated with hydrochloric acid to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-6-14(9-12(11)2)18-17(20)19-16-8-7-15(21-4)10-13(16)3/h5-10H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQDPPITJOWKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-({1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345629.png)
![2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide](/img/structure/B5345640.png)
![3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5345647.png)
![4-methyl-6-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B5345649.png)
![(2R*,3S*,6R*)-5-(2-furoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345651.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5345672.png)
![2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5345679.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)
![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)



![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5345724.png)
![(4aR*,8aR*)-4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5345731.png)